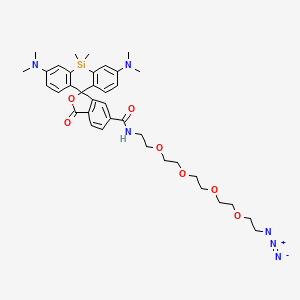

SiR-PEG4-azide

Description

Properties

Molecular Formula |

C37H48N6O7Si |

|---|---|

Molecular Weight |

716.9 g/mol |

IUPAC Name |

N-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-3',7'-bis(dimethylamino)-5',5'-dimethyl-1-oxospiro[2-benzofuran-3,10'-benzo[b][1]benzosiline]-5-carboxamide |

InChI |

InChI=1S/C37H48N6O7Si/c1-42(2)27-8-11-30-33(24-27)51(5,6)34-25-28(43(3)4)9-12-31(34)37(30)32-23-26(7-10-29(32)36(45)50-37)35(44)39-13-15-46-17-19-48-21-22-49-20-18-47-16-14-40-41-38/h7-12,23-25H,13-22H2,1-6H3,(H,39,44) |

InChI Key |

NOEFSNDDGTZNMQ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C3(C4=C([Si]2(C)C)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)C(=O)NCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Approaches

General Strategies for Azido-PEGylated Compound Synthesis

The introduction of azide (B81097) moieties onto PEG chains is a cornerstone of bioconjugation, primarily due to the azide's stability and its highly specific reactivity in "click chemistry" reactions. These strategies can be adapted to produce a variety of PEG derivatives with one or more azide groups.

The conversion of the terminal hydroxyl groups of standard PEG molecules into azide functionalities is a common and efficient process. A predominant two-step method involves the initial "activation" of the hydroxyl group, followed by nucleophilic substitution. jenkemusa.com

Activation of Terminal Hydroxyl Groups: The hydroxyl (-OH) group is a poor leaving group. Therefore, it is first converted into a more reactive functional group. This is typically achieved by reaction with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine (B128534) (Et₃N). This process yields a PEG-mesylate (PEG-OMs) or PEG-tosylate (PEG-OTs) intermediate, respectively. jenkemusa.comspirochrome.com

Nucleophilic Substitution with Azide: The resulting mesylate or tosylate is an excellent leaving group. The intermediate is then treated with an azide salt, most commonly sodium azide (NaN₃), in a suitable solvent such as ethanol (B145695) or dimethylformamide (DMF). spirochrome.comorientjchem.org The azide ion (N₃⁻) displaces the mesylate or tosylate group via an Sₙ2 reaction to yield the final azide-terminated PEG (PEG-N₃). jenkemusa.comspirochrome.com

An alternative strategy involves the ring-opening polymerization of ethylene (B1197577) oxide using an initiator that already contains an azide group, allowing for the direct synthesis of PEGs with a terminal azide. acs.org

| Reaction Step | Reagents | Purpose | Reference(s) |

| Hydroxyl Activation | Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl), Triethylamine (Et₃N) | Convert terminal -OH into a good leaving group (-OMs or -OTs). | jenkemusa.comspirochrome.com |

| Azide Substitution | Sodium Azide (NaN₃) | Introduce the azide (N₃) functionality via nucleophilic substitution. | jenkemusa.comspirochrome.comorientjchem.org |

| Direct Polymerization | Azide-containing initiator, Ethylene Oxide | Synthesize PEG with a terminal azide group directly. | acs.org |

For advanced bioconjugation, PEG derivatives with reactive groups at both ends are required. These can be either homobifunctional (both ends the same) or heterobifunctional (ends are different), providing immense versatility for creating complex molecular architectures. spirochrome.com

Homobifunctional Derivatives: Homobifunctional azido-PEGs, such as Azide-PEG-Azide, are synthesized from PEG diols. creativepegworks.com The synthetic route mirrors that for monofunctional PEGs, but the activation and substitution steps are performed on both terminal hydroxyl groups. jenkemusa.com These molecules are ideal as crosslinkers between two alkyne-containing molecules or surfaces. creativepegworks.com

Heterobifunctional Derivatives: Heterobifunctional PEGs possessing an azide at one terminus and a different functional group (e.g., alkyne, amine, carboxyl, thiol) at the other are particularly valuable for orthogonal conjugation strategies. cytoskeleton.comresearchgate.net Their synthesis requires more complex, multi-step procedures:

Protected Initiator Method: Ring-opening polymerization of ethylene oxide can be initiated from a molecule that has two different functional groups, one of which is protected. cytoskeleton.com For example, using an initiator with a protected hydroxyl group and a free hydroxyl group allows for the polymerization to proceed from the free -OH. After polymerization, the ends can be differentially modified. cytoskeleton.com

Sequential Modification: One can start with a PEG that has distinct terminal groups, such as an α-allyl-ω-hydroxyl PEG. acs.org The hydroxyl group can be converted to an azide as described above. Subsequently, the allyl group at the other end can be chemically transformed into an amine or a carboxylic acid, yielding Azide-PEG-NH₂ or Azide-PEG-COOH. acs.org

These derivatives are essential for click chemistry, which typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC) to form a stable triazole linkage. biochempeg.comnih.govbiochempeg.com

| Derivative Type | Example Structure | Key Feature | Typical Application | Reference(s) |

| Homobifunctional | N₃-PEG-N₃ | Identical reactive groups at both termini. | Crosslinking two alkyne-functionalized molecules. | jenkemusa.comcreativepegworks.com |

| Heterobifunctional | N₃-PEG-Alkyne | Orthogonal reactive groups at each terminus. | Linking two different molecules without self-polymerization. | cytoskeleton.combiochempeg.com |

| Heterobifunctional | N₃-PEG-COOH/NH₂ | An azide for click chemistry and another group for standard coupling. | Conjugating a molecule via click chemistry and another via amide bonding. | acs.org |

Synthetic Routes for SiR-azide and Related SiR-PEG-based Conjugates

The specific compound of interest, SiR-PEG4-azide, is a conjugate formed between the SiR fluorophore and an azido-PEG linker. The synthesis involves the separate preparation of the functionalized dye and the subsequent conjugation.

SiR-azide Synthesis: The compound SiR-azide is specifically described as the 3-azidopropyl derivative of silicon rhodamine. spirochrome.comspirochrome.comcytoskeleton.com This structure indicates that the SiR core is modified by attaching a three-carbon chain terminating in an azide group. While the seminal paper by Lukinavičius et al. (2013) introduced the SiR fluorophore, detailed synthetic schemes in other literature illustrate analogous reactions. spirochrome.com For example, azide-modified rhodamine B can be synthesized by reacting the rhodamine core with a 3-azidopropyl-containing reagent. researchgate.net This suggests a pathway where a reactive precursor of SiR is coupled to a linker such as 3-azidopropan-1-amine or a related species.

SiR-PEG Conjugation: The conjugation of SiR-azide to a PEG chain is achieved through click chemistry. SiR-azide is designed to react with molecules bearing an alkyne group. spirochrome.comspirochrome.com To create a SiR-PEG conjugate, an alkyne-functionalized PEG linker (e.g., Alkyne-PEG-OH) is used. biochempeg.com The conjugation reaction is a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable and covalent 1,2,3-triazole linkage between the SiR fluorophore and the PEG chain. spirochrome.comnih.gov A specific precedent for this reaction involves the conjugation of SiR-azide to an alkyne-modified DNA strand using copper-mediated click chemistry. biorxiv.org This robust and high-yield reaction can be performed in aqueous conditions, making it suitable for a wide range of biomolecules. nih.govbiochempeg.com For applications where copper cytotoxicity is a concern, SiR-azide can also react with strained alkynes like dibenzocyclooctyne (DBCO) in a copper-free SPAAC reaction. spirochrome.comcytoskeleton.combiochempeg.com

Analytical Characterization Techniques for Synthetic Validation

To confirm the successful synthesis and purity of azido-PEGylated compounds and their SiR conjugates, a suite of analytical techniques is employed. Each method provides critical information about the structure and integrity of the synthesized molecules. lumiprobe.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for confirming the structure of the PEG derivatives. acs.org The quantitative introduction of the azide group can be verified by the disappearance of signals corresponding to the precursor (e.g., tosylate protons) and the appearance of new signals for the protons adjacent to the newly formed azide group. spirochrome.com NMR is also used to confirm the final structure of the conjugate.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is particularly useful for identifying the presence of the azide functional group, which exhibits a strong, characteristic antisymmetric stretching vibration at approximately 2100 cm⁻¹. The disappearance of this peak after the click reaction provides strong evidence that the azide has been converted into a triazole, confirming successful conjugation.

Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are used to determine the molecular weight of the PEG derivatives. acs.org This analysis validates that the desired functionalization has occurred without significant degradation or unintended side reactions.

High-Performance Liquid Chromatography (HPLC) and Size-Exclusion Chromatography (SEC): These chromatographic techniques are used to assess the purity of the synthesized compounds and to characterize the molecular weight distribution of the PEG polymers. HPLC with detectors like a charged aerosol detector (CAD) can be used to quantify PEG reagents that lack a strong UV chromophore.

| Technique | Information Provided | Key Signature(s) | Reference(s) |

| ¹H and ¹³C NMR | Structural confirmation, quantitative assessment of functionalization. | Disappearance of precursor signals; appearance of new signals near the functional group. | jenkemusa.comspirochrome.comacs.org |

| FTIR | Identification of the azide functional group. | Strong, sharp peak around 2100 cm⁻¹ for the azide (N₃) stretch. | |

| Mass Spectrometry | Molecular weight verification. | Mass peak corresponding to the expected molecular weight of the product. | acs.org |

| HPLC / SEC | Purity assessment, molecular weight distribution. | Single, sharp peak indicating high purity; retention time corresponding to MW. |

Bioorthogonal Click Chemistry Applications of Sir Peg4 Azide

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Alkyne Derivatives

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, allowing the ligation of azides and strained cyclooctynes without the need for a cytotoxic copper catalyst. wikipedia.orginterchim.fr This makes it particularly suitable for applications in living cells and organisms. wikipedia.orginterchim.fr SiR-PEG4-azide readily participates in SPAAC reactions with various alkyne derivatives.

Reactivity with Dibenzocyclooctyne (DBCO) Moieties

This compound exhibits efficient reactivity with dibenzocyclooctyne (DBCO) moieties. ru.nlworldscientific.com The reaction, a type of [3+2] dipolar cycloaddition, proceeds rapidly under physiological conditions to form a stable triazole linkage. interchim.frbroadpharm.com This specific and high-yielding conjugation is widely employed for labeling biomolecules that have been metabolically or genetically engineered to contain a DBCO group. ru.nlbroadpharm.com For instance, a clickable HaloTag ligand, chloroalkane-azide (CA-N3), can be used to target a protein of interest, exposing an azide (B81097) group that subsequently reacts with a DBCO-containing fluorescent dye like SiR-PEG4-DBCO. worldscientific.com This reaction stabilizes the connection between the dye and the target protein through the formation of a triazole ring. worldscientific.com The reaction between azides and DBCO is characterized by its high specificity and bioorthogonality, meaning neither functional group cross-reacts with native biological molecules. interchim.frbroadpharm.com

Reactions with Bicyclo[6.1.0]nonyne (BCN) Derivatives

Similar to its reaction with DBCO, this compound can also undergo SPAAC with bicyclo[6.1.0]nonyne (BCN) derivatives. medchemexpress.cnmedchemexpress.commedchemexpress.com BCN is another strained alkyne that reacts efficiently with azides in the absence of a copper catalyst, making it suitable for in vivo applications. broadpharm.comprecisepeg.com The reaction between BCN and an azide forms a stable triazole linkage and is characterized by its biocompatibility and high efficiency. broadpharm.com BCN is noted for striking a favorable balance between high reactivity and good aqueous solubility. precisepeg.com This reactivity allows for the specific labeling of azide-modified biomolecules with BCN-containing probes, or conversely, the labeling of BCN-modified targets with azide-containing molecules like this compound. broadpharm.commedchemexpress.com

Kinetic and Mechanistic Considerations in Biological Environments

The kinetics of SPAAC reactions are a critical factor in their application within dynamic biological systems. The reaction rates are influenced by the specific structures of the azide and the cyclooctyne (B158145). For instance, the reaction rate between benzyl (B1604629) azide and DBCO is reportedly 3.4 times higher than that with BCN. nih.gov DFT calculations suggest that the reaction between phenyl azide and BCN proceeds via an inverse-electron demand mechanism. nih.gov

The choice between DBCO and BCN can also be leveraged for sequential labeling experiments. Due to differing reactivities, it's possible to selectively react one cyclooctyne in the presence of another. For example, DBCO can preferentially react with a primary azide, allowing a subsequent reaction of BCN with a remaining tertiary azide. researchgate.net The steric hindrance of the cyclooctyne can also play a role in reactivity. researchgate.net

| Parameter | DBCO | BCN |

| Reaction Type with Azide | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst Required | No (Copper-free) | No (Copper-free) |

| Relative Reactivity with Benzyl Azide | Faster | Slower |

| Key Features | High reactivity, well-established | Good balance of reactivity and hydrophilicity |

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is another powerful click chemistry reaction that can be utilized with this compound. medchemexpress.cnmedchemexpress.commedchemexpress.com This reaction involves the [3+2] cycloaddition of an azide with a terminal alkyne, facilitated by a copper(I) catalyst, to form a 1,4-disubstituted triazole. nih.govplos.org

Considerations for Catalyst Presence in Cellular and In Vitro Systems

A primary consideration for the use of CuAAC in biological systems is the cytotoxicity of the copper(I) catalyst. mdpi.comnih.govchempep.com Free copper ions can be toxic to living cells, which can limit the application of CuAAC for in vivo studies. mdpi.comnih.gov The copper/ascorbate system used in CuAAC can also generate reactive oxygen species (ROS), which can be detrimental to cells. mdpi.com

To mitigate these effects, various strategies have been developed. The use of copper(I)-stabilizing ligands, such as tris(3-hydroxypropyl-triazolylmethyl)amine (THPTA) and tris(benzyltriazolylmethyl)amine (TBTA), can accelerate the reaction and protect biomolecules from damage. plos.orgmdpi.com These ligands help to maintain the copper in its active Cu(I) state and can reduce its toxicity. plos.orgnih.gov For in vitro applications, where cell viability is not a concern, CuAAC is often the more efficient method for labeling biomolecules. nih.gov The reaction is highly specific, rapid, and generally high-yielding. medchem101.com

| Reaction | Catalyst | Key Considerations in Biological Systems |

| CuAAC | Copper(I) | Potential cytotoxicity of copper ions, generation of reactive oxygen species. Use of stabilizing ligands (e.g., THPTA, TBTA) is often necessary for cellular applications. |

Alternative Azide-Based Bioorthogonal Reactions

While SPAAC and CuAAC are the most common bioorthogonal reactions involving azides, other transformations have been developed. The Staudinger ligation, a reaction between an azide and a triarylphosphine, was one of the first bioorthogonal reactions to be developed. wikipedia.orgnih.gov This reaction forms an aza-ylide intermediate that can be trapped to form a stable amide bond. nih.gov It is bioorthogonal as both the azide and phosphine (B1218219) are abiotic. wikipedia.org However, the kinetics of the Staudinger ligation can be slow compared to click chemistry reactions. nih.gov Other azide-based bioorthogonal reactions include reactions with nitrones and tetrazines, although these are less commonly employed with simple azide probes like this compound. wikipedia.org

Staudinger Ligation in Bioconjugation Research

The Staudinger ligation is a classic, catalyst-free bioorthogonal reaction that covalently links an azide with a specifically engineered triarylphosphine. In this context, this compound acts as the fluorescent probe, while the target biomolecule (e.g., a protein or glycan) is modified to bear a phosphine group.

The reaction mechanism proceeds through the initial formation of an aza-ylide intermediate upon reaction of the azide with the phosphine. In the bioorthogonal variant developed for bioconjugation, the phosphine is engineered with an ortho-ester group (e.g., a methyl ester). This ester acts as an intramolecular trap, facilitating a subsequent cyclization and hydrolysis cascade. The ultimate result is the formation of a stable amide bond linking the SiR-PEG4 probe to the target biomolecule and the release of a phosphine oxide byproduct. This process is often referred to as a "traceless" ligation because the phosphine atom is not incorporated into the final linkage.

Key Roles of the Molecular Components in Staudinger Ligation:

SiR Fluorophore: Provides a far-red fluorescent signal for detection, enabling high-contrast imaging with minimal cellular autofluorescence.

PEG4 Linker: The tetra-polyethylene glycol spacer enhances the aqueous solubility of the otherwise hydrophobic SiR core, prevents aggregation, and reduces non-specific binding to cellular components. It also provides spatial separation between the fluorophore and the target, minimizing potential fluorescence quenching.

Azide Group: Serves as the chemoselective reactive handle. It is stable in biological media and reacts specifically with the phosphine partner, ensuring that the fluorophore is attached only to the intended target.

Research applications have demonstrated the utility of this compound for specifically labeling proteins in live cells. For instance, a target protein can be genetically encoded with an unnatural amino acid containing a phosphine derivative. Subsequent incubation of the cells with this compound leads to the selective fluorescent tagging of the protein of interest, allowing for its visualization and tracking via fluorescence microscopy. The reaction proceeds efficiently under physiological conditions (neutral pH, 37 °C) without the need for cytotoxic catalysts, making it suitable for live-cell imaging studies.

Table 1: Characteristics of Staudinger Ligation Using an Azide Probe This table summarizes the key features of the Staudinger ligation as applied in bioconjugation with a probe like this compound.

| Feature | Description | Significance in Bioconjugation |

|---|---|---|

| Reaction Partners | Azide (on this compound) and a triarylphosphine (on target biomolecule) | Highly specific pairing ensures labeling fidelity. |

| Catalyst Requirement | None (catalyst-free) | Enhances biocompatibility by avoiding potentially toxic metal catalysts (e.g., copper). |

| Final Covalent Bond | Stable amide bond | Forms a permanent, stable link suitable for long-term tracking experiments. |

| Reaction Environment | Physiological pH and temperature in aqueous media | Fully compatible with live-cell and in vivo experimental conditions. |

Comparative Analysis with Inverse Electron Demand Diels-Alder (iEDDA) Reactions

While this compound is directly used in Staudinger ligations, it is valuable to compare this reaction with other leading bioorthogonal strategies, most notably the inverse electron demand Diels-Alder (iEDDA) reaction. The iEDDA reaction typically involves the cycloaddition of an electron-deficient diene (most commonly a tetrazine) with an electron-rich, strained dienophile (e.g., trans-cyclooctene (B1233481) (TCO), norbornene, or cyclopropene). This comparison highlights the critical factor of reaction kinetics in choosing a labeling strategy.

The most significant difference between the Staudinger ligation and iEDDA is the reaction rate. iEDDA reactions are among the fastest bioorthogonal reactions known, with second-order rate constants (k₂) often exceeding 10³ M⁻¹s⁻¹. In stark contrast, the rate constants for Staudinger ligations are several orders of magnitude lower, typically in the range of 10⁻³ to 10⁻² M⁻¹s⁻¹.

Implications of Kinetic Differences:

Labeling Efficiency and Speed: The ultra-fast kinetics of iEDDA allow for rapid labeling using very low concentrations of the probe. This is advantageous for imaging highly dynamic or transient biological processes and for labeling low-abundance targets before the probe is cleared or degraded.

Probe Concentration: Because Staudinger ligations are slower, they may require higher probe concentrations or longer incubation times to achieve a comparable degree of labeling. This can potentially increase background fluorescence and the risk of non-specific interactions.

Choice of Application: For labeling abundant, stable, or cell-surface targets where long incubation is feasible, the Staudinger ligation with this compound is a robust and effective method. However, for applications requiring near-instantaneous capture of a molecular state or in vivo imaging where rapid clearance is a factor, an iEDDA-based strategy using a tetrazine-functionalized fluorophore would be superior.

Table 2: Comparative Analysis of Bioorthogonal Reactions This interactive table compares key parameters of the Staudinger ligation (relevant to azide probes) and the iEDDA reaction.

| Parameter | Staudinger Ligation (with Azide Probe) | iEDDA Reaction (Tetrazine-TCO) |

|---|---|---|

| Reactive Partners | Azide + Phosphine | Tetrazine + Strained Alkene/Alkyne (e.g., TCO) |

| Typical Rate Constant (k₂) | ~0.001 - 0.01 M⁻¹s⁻¹ | >1,000 M⁻¹s⁻¹ (can reach up to 10⁶ M⁻¹s⁻¹) |

| Relative Speed | Slow to Moderate | Extremely Fast |

| Catalyst | None | None |

| Suitability | Labeling of stable or abundant targets; applications where speed is not critical. | Time-resolved imaging of dynamic processes; labeling of low-abundance targets; in vivo applications. |

Advanced Imaging and Cellular Labeling Applications

Super-Resolution Microscopy Techniques Utilizing SiR-PEG4-azide-based Probes

Super-resolution microscopy encompasses techniques that bypass the diffraction limit of light, enabling visualization of cellular structures at the nanoscale. ibidi.com The exceptional photostability and brightness of SiR-based probes make them highly suitable for these demanding imaging modalities. worldscientific.comworldscientific.com

Super-resolution optical fluctuation imaging (SOFI) is a technique that analyzes the temporal fluctuations in fluorescence from blinking emitters to generate a super-resolved image. nih.govbiorxiv.org The quality of a SOFI image, particularly at higher orders, depends on the photostability of the fluorophore and its ability to retain structural detail through the imaging process. worldscientific.com

Labeling with SiR dyes has proven to be highly advantageous for SOFI applications. opticsjournal.networldscientific.comresearchgate.net Studies comparing microtubules labeled with a SiR-dye system to those expressing the green fluorescent protein mEmerald demonstrated the superiority of the SiR label. worldscientific.com The SiR dye-labeled structures showed a significantly higher retention of structural details in fourth-order SOFI images, whereas structures labeled with mEmerald exhibited significant loss of detail. worldscientific.com This high structural retention allows for more accurate and detailed super-resolution reconstructions. researchgate.networldscientific.com

Quantitatively, fourth-order SOFI imaging of microtubules labeled with a SiR-TCO dye achieved a resolution of 161 nm, a two-fold improvement over the conventional wide-field image resolution of 332 nm. worldscientific.com

Table 2: Resolution Enhancement with SiR-based Probes in SOFI

| Imaging Method | Target Structure | Label | Achieved Resolution (FWHM) | Reference |

|---|---|---|---|---|

| Wide-Field Average | Microtubules | SiR-PEG3-TCO | 332 nm | worldscientific.com |

| Fourth-Order SOFI | Microtubules | SiR-PEG3-TCO | 161 nm | worldscientific.com |

| Fourth-Order SOFI | Microtubules | mEmerald | 189 nm | worldscientific.com |

STORM, dSTORM, and PALM are single-molecule localization microscopy (SMLM) techniques that rely on the sequential activation and localization of individual fluorophores to construct a super-resolution image. oni.biomicroscopyu.com These methods require fluorophores that can be switched between a fluorescent "on" state and a dark "off" state. ibidi.com

dSTORM (direct STORM) is particularly relevant as it often utilizes conventional, bright, and photostable organic dyes like SiR. In dSTORM, high-power lasers and specific imaging buffers are used to induce photoswitching (blinking) in the fluorophores. oni.bio The excellent photostability of SiR dyes is a major advantage, as it allows for the collection of the thousands of image frames required to reconstruct a high-quality super-resolution image before the probe is irreversibly photobleached. worldscientific.com

PALM (Photoactivated Localization Microscopy) traditionally uses photoactivatable or photoconvertible fluorescent proteins. oni.biooni.bio However, the underlying principle is the same as STORM: localizing single emitters over time. The brightness and stability of SiR-based probes make them attractive candidates for PALM-like applications, especially in scenarios requiring long-term tracking or multicolor imaging where synthetic dyes can offer advantages over fluorescent proteins. oni.bio

The robust photophysical properties of this compound and its derivatives make them powerful tools for SMLM, enabling researchers to visualize the organization of biomolecular assemblies with near-molecular resolution. ibidi.com

Use in Stimulated Emission Depletion (STED) Microscopy

The silicon-rhodamine (SiR) core of this compound is highly advantageous for super-resolution imaging techniques, including Stimulated Emission Depletion (STED) microscopy. nih.gov STED microscopy achieves sub-diffraction resolution by employing a second, red-shifted laser to de-excite fluorophores at the periphery of the excitation spot, effectively narrowing the point-spread function. svi.nl This process places high demands on the photophysical properties of the fluorescent probe, requiring exceptional photostability to withstand the high laser powers of both the excitation and depletion beams. nih.gov

Probes based on the SiR fluorophore are well-suited for STED because they are bright, photostable, and emit in the far-red spectrum. nih.gov Research has demonstrated the successful application of SiR derivatives in live-cell STED imaging. For instance, a two-component probe system, where a reactive SiR dye is assembled within the cell, has been used for long time-lapse STED imaging of organelle structure and dynamics, such as the Golgi apparatus. nih.gov In a typical STED setup for SiR imaging, an excitation laser around 633-650 nm is used, paired with a 775 nm depletion laser. nih.gov The high photostability of the SiR core allows for continuous imaging over hundreds of frames, enabling the visualization of dynamic cellular processes with a spatial resolution as high as 45 nm. nih.govnih.gov The azide (B81097) group on the this compound molecule facilitates its covalent attachment to target biomolecules modified with a compatible alkyne via click chemistry, allowing for precise, high-density labeling required for high-quality STED imaging.

Exploration with Total Internal Reflection Fluorescence (TIRF) Microscopy

Total Internal Reflection Fluorescence (TIRF) microscopy is a technique that selectively excites fluorophores in a very thin region (typically less than 100 nm) near the coverslip-sample interface. micro.org.aumicroscopeinternational.com This is achieved by directing a laser beam at a critical angle, generating an evanescent wave that penetrates only a shallow depth into the sample. micro.org.aunih.gov This method significantly improves the signal-to-noise ratio by minimizing background fluorescence from the cytoplasm, making it ideal for studying processes at or near the plasma membrane, such as cell adhesion and protein trafficking. micro.org.aunih.gov

SiR-based dyes, including this compound, are highly effective probes for TIRF microscopy. Their far-red emission reduces cellular autofluorescence, and their exceptional photostability is a major asset for the long-term imaging often performed with TIRF. worldscientific.comresearchgate.net Studies comparing the photostability of SiR dyes to genetically encoded fluorescent proteins like mEmerald under TIRF imaging conditions have shown that SiR dyes are markedly superior, making them more suitable for extended live-cell imaging experiments. researchgate.netopticsjournal.net The combination of a bioorthogonal linker like chloroalkane-azide with a DBCO-functionalized SiR dye (a reaction analogous to that of this compound) has been used to label microtubules in live cells for TIRF imaging, demonstrating stable and high-quality visualization. worldscientific.comworldscientific.com

Mechanisms for Enhancing Spatial Resolution Beyond the Diffraction Limit

This compound is employed in several super-resolution microscopy (SRM) techniques that overcome the diffraction limit of light, each utilizing a distinct mechanism to enhance spatial resolution.

Stimulated Emission Depletion (STED): As detailed in section 4.2.3, STED uses a second laser with a donut-shaped intensity profile to selectively deactivate fluorophores at the periphery of the excitation focus through stimulated emission. svi.nl Only molecules at the central zero-intensity spot of the depletion laser are allowed to fluoresce spontaneously. svi.nl By scanning these smaller effective fluorescent spots across the sample, a super-resolved image is constructed. The high photostability and far-red emission of the SiR core are critical for withstanding the intense depletion laser and minimizing phototoxicity. nih.gov

Single-Molecule Localization Microscopy (SMLM): Techniques like dSTORM (direct Stochastic Optical Reconstruction Microscopy) fall under the SMLM category. nih.gov SMLM methods are based on the temporal separation of individual fluorophore emissions. mdpi.com Most fluorophores in the sample are kept in a non-fluorescent "off" state, while a small, stochastic subset is activated to an "on" state at any given moment. mdpi.com The precise center of each isolated emission is calculated, and a final super-resolution image is reconstructed from thousands of these localizations. The azide moiety of this compound allows it to be clicked onto specific targets, and the photophysical properties of the SiR dye can be suitable for the photoswitching required in SMLM. nih.gov

Super-resolution Optical Fluctuation Imaging (SOFI): SOFI is another super-resolution technique that relies on analyzing the temporal fluctuations in fluorescence intensity from blinking fluorophores. researchgate.net By calculating the auto-correlation of these fluctuations over time for each pixel, SOFI generates a higher-resolution image. Research has shown that SiR dye labeling provides high structure retention for fourth-order SOFI, outperforming fluorescent proteins in this application. worldscientific.comresearchgate.netresearchgate.net

| Imaging Technique | Mechanism for Super-Resolution | Role/Advantage of this compound |

| STED | A depletion laser de-excites fluorophores at the edge of the excitation spot, narrowing the effective fluorescence area. svi.nl | High photostability withstands intense depletion laser; far-red emission reduces phototoxicity. nih.gov |

| SMLM | Temporally isolates single molecule emissions, then computationally localizes their centers to reconstruct an image. mdpi.com | The SiR core has photoswitching properties suitable for this method; azide allows precise target labeling. nih.gov |

| SOFI | Analyzes temporal fluctuations (blinking) of fluorophores to generate a higher-resolution image via correlation analysis. researchgate.net | SiR dyes exhibit superior photostability and high structure retention compared to fluorescent proteins. worldscientific.comresearchgate.net |

Photophysical Characteristics Influencing Imaging Performance

Considerations for Photostability in Long-Term Live Cell Imaging

A critical requirement for long-term live-cell imaging is the use of fluorescent probes that resist photobleaching—the irreversible loss of fluorescence upon prolonged exposure to excitation light. This compound is based on the silicon-rhodamine fluorophore, which is renowned for its excellent photostability. worldscientific.comworldscientific.com

This robustness makes it particularly well-suited for time-lapse experiments that span minutes to hours. In direct comparisons using TIRF microscopy, SiR-labeled structures in live cells demonstrated significantly greater photostability than those labeled with the green fluorescent protein mEmerald under identical laser irradiation. worldscientific.comresearchgate.networldscientific.com This superior performance allows for the acquisition of more time points and the use of higher laser powers to achieve better signal without rapid sample degradation. nih.gov The ability to withstand repeated excitation is also a key reason for its utility in demanding super-resolution techniques like STED, which require high photon fluxes. nih.govnih.gov Therefore, when planning long-term imaging studies, SiR-based probes are often preferred over many genetically encoded fluorescent proteins to ensure signal integrity throughout the experiment.

Compatibility and Multiplexing with Other Genetically Encoded Fluorescent Proteins

The far-red spectral properties of the SiR fluorophore provide a significant advantage for multicolor, or multiplexed, imaging. SiR-based probes are typically excited around 640-650 nm and emit around 660-670 nm. nih.gov This spectral window is well separated from the excitation and emission spectra of the most common genetically encoded fluorescent proteins (FPs), such as green fluorescent proteins (GFPs) and red fluorescent proteins (RFPs) like mCherry. nih.govnih.gov

This spectral separation allows for the simultaneous imaging of multiple targets within the same cell with minimal crosstalk. For example, a protein of interest tagged with GFP or mCherry can be imaged in one channel, while another structure labeled with a SiR-based probe via click chemistry can be visualized in a separate far-red channel. nih.gov Researchers have successfully performed multiplexed imaging by labeling various intracellular proteins with a tetrazine-functionalized SiR dye while co-expressing mCherry-tagged fusion proteins, observing excellent overlap between the signals from the two different fluorophores. nih.gov This compatibility enables the study of colocalization and dynamic interactions between different cellular components, expanding the complexity of questions that can be addressed in a single experiment. nih.gov

Applications in Glycobiology Research

The this compound compound is a powerful tool for applications in glycobiology, primarily through a two-step bioorthogonal labeling strategy. nih.govresearchgate.net Glycobiology focuses on the study of glycans (complex carbohydrates), which are involved in numerous physiological and pathological processes. researchgate.netmdpi.com Visualizing these complex molecules in their native environment is a significant challenge.

Bioorthogonal click chemistry provides a method to overcome this. nih.govmdpi.com The general strategy involves two key steps:

Metabolic Labeling: Cells are cultured with a synthetic monosaccharide analog that has been modified to contain a bioorthogonal chemical handle, such as an alkyne group (e.g., an alkyne-modified N-acetylmannosamine). The cell's metabolic machinery incorporates this unnatural sugar into its glycans, effectively tagging glycoproteins and other glycoconjugates on the cell surface and within organelles with alkyne groups. nih.gov

Fluorescent Labeling: The azide group on the this compound molecule can then react specifically and covalently with the alkyne-tagged glycans via a strain-promoted or copper-catalyzed azide-alkyne cycloaddition (SPAAC or CuAAC) reaction. nih.govresearchgate.net

This process attaches the bright and photostable SiR fluorophore directly to the glycans of interest. mdpi.com This enables their visualization with high sensitivity and specificity using various fluorescence microscopy techniques, including confocal, TIRF, and super-resolution methods. researchgate.netnih.gov This approach has been used for non-invasive imaging of glycan distribution and trafficking in living cells and even whole organisms, providing critical insights into the roles of glycosylation in health and disease. researchgate.netmdpi.com

Glycan Metabolic Engineering Methodologies

Metabolic glycoengineering is a powerful technique used to introduce chemical reporters, such as the azide group, into cellular glycans. nih.gov This process leverages the cell's own biosynthetic pathways to incorporate unnatural monosaccharide analogs that bear the desired chemical handle. nih.govfrontiersin.org Once inside the cell, these sugar analogs are processed by glycosyltransferases and integrated into glycan chains on both intracellular and cell-surface glycoproteins. sigmaaldrich.com

The most widely used chemical reporter for these applications is the azide group due to its small size and biological inertness, meaning it does not typically interfere with cellular processes. nih.gov Common azido-sugars include analogs of N-acetylmannosamine (ManNAc), N-acetylgalactosamine (GalNAc), N-acetylglucosamine (GlcNAc), and fucose. nih.gov For example, peracetylated N-azidoacetylmannosamine (Ac4ManNAz) can be introduced into the sialic acid biosynthesis pathway, resulting in the display of azide-modified sialic acids on the cell surface. sigmaaldrich.comnih.gov Similarly, Ac4GalNAz is used to label O-linked glycoproteins. sigmaaldrich.com This metabolic labeling strategy effectively installs a bioorthogonal handle onto specific glycan populations, preparing them for subsequent chemical ligation. mdpi.comnih.gov

| Azido Sugar Analog | Typical Application | Resulting Labeled Glycan |

| N-azidoacetylmannosamine (ManNAz) | Labeling of sialic acid-containing glycans | Azido-sialic acid |

| N-azidoacetylgalactosamine (GalNAz) | Labeling of O-GlcNAc modifications and O-linked glycans | Azido-GalNAc |

| N-azidoacetylglucosamine (GlcNAz) | Labeling of GlcNAc-containing structures like peptidoglycan | Azido-GlcNAc |

| 6-Azidofucose (6AzFuc) | Labeling of fucosylated glycans | Azido-fucose |

This table summarizes common azido-sugars used in metabolic glycoengineering to introduce azide reporters into various glycan structures. Data compiled from multiple sources. sigmaaldrich.comnih.govnih.gov

Strategies for Non-Invasive Glycan Imaging in Living Systems

Once glycans are metabolically tagged with a chemical reporter, they can be visualized non-invasively in living cells and organisms. nih.govnih.gov This is achieved through a two-step process: first, the metabolic incorporation of an unnatural sugar bearing a bioorthogonal handle (like an azide), and second, the covalent attachment of a complementary imaging probe via a highly specific chemical reaction. researchgate.net The use of bioorthogonal chemistry is crucial as these reactions proceed efficiently in complex biological environments without cross-reacting with native functional groups. nih.gov

Several azide-specific ligation reactions have been developed for this purpose. nih.govmdpi.com

Staudinger Ligation: This reaction occurs between an azide and a triarylphosphine, like a phosphine-FLAG probe, to form a stable amide bond. nih.govmdpi.com It was one of the first bioorthogonal reactions applied in living systems. nih.gov

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient reaction between an azide and a terminal alkyne, catalyzed by copper(I). nih.govmdpi.com While robust, the potential toxicity of the copper catalyst can be a concern for in vivo applications. mdpi.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction eliminates the need for a toxic catalyst by using a strained cyclooctyne (B158145) (e.g., DBCO or BCN) that reacts spontaneously with an azide. medchemexpress.commdpi.com

In this context, a probe like this compound would be used to detect glycans that have been metabolically engineered to display an alkyne group. The azide on the SiR probe would react with the alkyne-tagged glycans via CuAAC or SPAAC, covalently attaching the bright, photostable SiR fluorophore to the target. researchgate.net This allows for high-contrast, long-term imaging of glycan dynamics in living systems. researchgate.net The ability to visualize the glycome provides invaluable insights into its role in processes like cell-cell recognition, immune response, and cancer metastasis. mdpi.com

| Ligation Chemistry | Reactants | Catalyst Required | Key Feature |

| Staudinger Ligation | Azide + Triarylphosphine | None | First bioorthogonal reaction used for in vivo glycan imaging. nih.gov |

| CuAAC | Azide + Terminal Alkyne | Copper(I) | Highly efficient and flexible; tags can be switched. nih.gov |

| SPAAC | Azide + Strained Alkyne (e.g., DBCO) | None | Catalyst-free, ideal for live-organism imaging. medchemexpress.commdpi.com |

This table compares the primary bioorthogonal reactions used for ligating probes to azide-modified biomolecules. Data compiled from multiple sources. medchemexpress.comnih.govnih.govmdpi.com

Facilitating Glycomics Studies through Chemical Tagging

Beyond imaging, the chemical tagging strategy enabled by metabolic glycoengineering is a vital tool for glycomics and glycoproteomics. mdpi.comnih.gov The same azide handle incorporated into glycans can be used to enrich and isolate specific classes of glycoconjugates for detailed analysis. nih.govnih.gov

In this approach, instead of ligating a fluorescent probe, the azide-tagged glycans are reacted with a probe carrying an affinity tag, such as biotin (B1667282). mdpi.com For example, a biotinylated phosphine (B1218219) or a biotin-alkyne conjugate can be used to tag the azido-glycans via Staudinger ligation or click chemistry, respectively. mdpi.com The biotinylated glycoproteins can then be selectively captured and purified from complex cell lysates using streptavidin-coated beads.

This enrichment step is critical because it allows for the isolation of often low-abundance glycoproteins, which can then be identified and characterized using mass spectrometry. mdpi.comnih.gov This methodology facilitates the identification of proteins with specific types of glycosylation (e.g., O-GlcNAcylation or sialylation) and allows for the mapping of glycosylation sites. mdpi.com By providing a chemical handle for the selective isolation of glycoconjugates, this approach offers a robust platform for high-throughput and in-depth glycomic analysis, advancing our understanding of the complex roles of glycans in health and disease. mdpi.comresearchgate.net

Probe Design Principles and Bioconjugation Strategies

Influence of the Polyethylene (B3416737) Glycol (PEG4) Linker in Probe Architecture

The inclusion of a short polyethylene glycol (PEG) chain, specifically a tetraethylene glycol (PEG4) unit, is a key design feature in the SiR-PEG4-azide probe. This linker is not merely a spacer but an active component that imparts several advantageous properties to the fluorophore. broadpharm.com

Hydrophilic Properties for Enhanced Aqueous Solubility and Reduced Non-Specific Interactions

One of the primary benefits of incorporating a PEG linker is the enhancement of hydrophilicity. adcreview.comprecisepeg.comaxispharm.com The repeating ethylene (B1197577) oxide units of the PEG chain form hydrogen bonds with water molecules, which significantly improves the aqueous solubility of the often hydrophobic SiR fluorophore. chempep.com This increased water solubility is crucial for biological applications, as it prevents aggregation of the probe in physiological buffers and cellular environments. adcreview.combioglyco.com

Furthermore, the hydrophilic nature of the PEG4 linker creates a hydration shell around the SiR core. chempep.com This hydration layer acts as a shield, minimizing non-specific interactions between the probe and various biological components such as proteins and cell membranes. mdpi.comnih.gov By reducing non-specific binding, the PEG4 linker helps to decrease background fluorescence and improve the signal-to-noise ratio, leading to clearer and more accurate imaging results. nih.gov The ability of PEG linkers to reduce non-specific protein adsorption is a well-documented strategy for enhancing the performance of bioconjugates. bioglyco.com

Role in Modulating Intracellular Distribution and Target Specificity

The PEG4 linker plays a significant role in determining how the this compound probe behaves within a cellular context. The process of PEGylation, or attaching PEG chains to molecules, can influence cellular uptake and intracellular trafficking. nih.gov While longer PEG chains can sometimes hinder cellular internalization, a short linker like PEG4 is often optimal for balancing aqueous solubility with efficient cell permeability. nih.gov Studies have shown that PEGylated nanoparticles can enter cells via endocytic pathways and their subsequent intracellular fate can be influenced by the PEG coating. nih.govresearchgate.net

Moreover, by minimizing non-specific interactions, the PEG4 linker enhances the target specificity of the probe. nih.gov When this compound is conjugated to a targeting moiety (e.g., a peptide or antibody), the PEG4 spacer provides sufficient distance and flexibility for the targeting ligand to bind to its specific receptor without steric hindrance from the fluorophore. precisepeg.com This spatial separation is critical for maintaining the biological activity of the targeting molecule and ensuring that the probe accurately reports the location of the intended target. nih.gov Research on antibody-fluorophore conjugates has demonstrated that short PEG linkers can improve tumor-to-background ratios in targeted imaging. acs.org

Impact on Bioconjugation Efficiency and Stability of Conjugates

The terminal azide (B81097) group on the PEG4 linker is a key functional handle for bioconjugation, primarily through "click chemistry" reactions. axispharm.comprecisepeg.com Azides are highly reactive with alkynes in copper-catalyzed or strain-promoted cycloaddition reactions, forming a stable triazole linkage. nih.govnih.gov This bio-orthogonal reaction is highly efficient, specific, and can be performed under mild, aqueous conditions, making it ideal for labeling sensitive biological molecules. precisepeg.commedchemexpress.com

| Property | Influence of PEG4 Linker | Supporting Rationale |

| Aqueous Solubility | Enhanced | Hydrophilic ethylene oxide units form hydrogen bonds with water, preventing aggregation. adcreview.comchempep.com |

| Non-Specific Interactions | Reduced | Creates a hydration shell that minimizes binding to proteins and membranes, improving signal-to-noise. mdpi.comnih.gov |

| Intracellular Distribution | Modulated | Influences cellular uptake and trafficking pathways. nih.govresearchgate.net |

| Target Specificity | Increased | Provides spatial separation between the fluorophore and a targeting moiety, reducing steric hindrance. precisepeg.comnih.gov |

| Bioconjugation Efficiency | Improved | The flexible and hydrophilic nature enhances the accessibility of the terminal azide for click chemistry. scbt.com |

| Conjugate Stability | Enhanced | Protects the conjugated biomolecule from enzymatic degradation and can improve conformational stability. nih.govnih.gov |

Design of Multimodal and Multifunctional Bioprobes

The this compound scaffold is a versatile platform for the development of multimodal and multifunctional bioprobes. vectorlabs.com The azide group allows for the straightforward incorporation of this fluorescent reporter into more complex molecular constructs. For instance, by using a linker that possesses multiple orthogonal reactive groups, this compound can be combined with other imaging modalities or therapeutic agents. vectorlabs.comcd-bioparticles.net

An example of a multifunctional probe design could involve a central scaffold with three arms: one conjugated to this compound for fluorescent imaging, a second attached to a radiolabel for PET imaging, and a third linked to a targeting ligand to direct the probe to a specific cell type or tissue. vectorlabs.com The PEG linker in such constructs not only improves solubility and biocompatibility but also provides the necessary spacing to prevent interference between the different functional units. chempep.com This modular approach, enabled by the versatile conjugation chemistry of the azide group, allows for the creation of sophisticated probes for advanced diagnostic and theranostic applications.

Conjugation to Diverse Classes of Biomolecules

The azide functionality of this compound makes it readily conjugatable to a wide array of biomolecules that have been functionalized with a complementary alkyne group. This versatility is a cornerstone of its utility in chemical biology.

Proteins and Peptides

Proteins and peptides are frequently labeled with fluorescent probes to study their localization, dynamics, and interactions. nih.govresearchgate.net this compound can be covalently attached to proteins and peptides through several strategies. A common method involves the genetic or chemical introduction of an alkyne-containing unnatural amino acid into the protein of interest. The azide-bearing fluorophore can then be specifically attached via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. nih.gov

The PEG4 linker in this context is beneficial as it helps to maintain the native conformation and function of the labeled protein by providing a flexible spacer that minimizes potential interference from the bulky SiR fluorophore. nih.gov Furthermore, the enhanced water solubility imparted by the PEG linker can help to prevent the aggregation of the labeled protein. adcreview.com This strategy has been successfully employed to label a variety of proteins for live-cell imaging and other applications.

| Biomolecule Class | Conjugation Strategy | Role of this compound |

| Proteins and Peptides | Click chemistry (CuAAC or SPAAC) with alkyne-modified amino acids. nih.gov | Provides a fluorescent label for tracking protein localization and dynamics. The PEG4 linker helps maintain protein function and solubility. nih.govresearchgate.net |

Oligonucleotides and Nucleic Acids

The conjugation of this compound to oligonucleotides and nucleic acids primarily relies on the principles of bioorthogonal chemistry, most notably the azide-alkyne cycloaddition, commonly known as "click chemistry". This approach allows for the efficient and specific covalent labeling of nucleic acid scaffolds with the this compound probe under biocompatible conditions. soton.ac.uk The core of this strategy involves the reaction between the terminal azide group of this compound and an alkyne group that has been incorporated into the oligonucleotide.

The alkyne modification can be introduced into the DNA or RNA strand at various positions, such as the 5' or 3' terminus or internally via a modified nucleobase, during solid-phase synthesis. nih.gov The this compound then serves as the azide-containing reaction partner. The PEG4 (tetraethylene glycol) linker is crucial, providing a flexible, hydrophilic spacer that separates the bulky SiR fluorophore from the nucleic acid backbone. This spacing minimizes potential steric hindrance and helps maintain the biological activity and hybridization properties of the oligonucleotide. nih.gov

Two main catalytic strategies are employed for this conjugation:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and widely used method that employs a copper(I) catalyst to regioselectively form a stable 1,4-disubstituted triazole linkage. nih.govatdbio.com The reaction is robust and proceeds with high yields in aqueous environments, making it suitable for modifying biological macromolecules like DNA and RNA. soton.ac.uk

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity associated with copper catalysts in living systems, SPAAC was developed. atdbio.com This method uses a strained cyclooctyne (B158145) derivative (e.g., dibenzocyclooctyne, DBCO) pre-installed on the oligonucleotide. nih.gov The inherent ring strain of the cyclooctyne readily reacts with the azide group of this compound to form the triazole linkage without the need for a metal catalyst. atdbio.comnih.gov

The choice between CuAAC and SPAAC often depends on the specific application, with SPAAC being the preferred method for conjugations intended for in-cell or in-vivo use. atdbio.com The resulting SiR-labeled oligonucleotides are valuable tools for various applications, including fluorescence in situ hybridization (FISH), live-cell imaging of nucleic acids, and tracking the delivery of therapeutic oligonucleotides like siRNA. nih.govnih.gov

Table 1: Comparison of Major Bioconjugation Strategies for this compound with Oligonucleotides

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

|---|---|---|

| Reaction Principle | Reaction between a terminal alkyne and an azide. | Reaction between a strained cyclooctyne and an azide. |

| Catalyst Required | Copper(I) salts (e.g., CuBr, CuSO₄ with a reducing agent). atdbio.com | None (metal-free). atdbio.com |

| Reaction Speed | Generally faster than SPAAC. | Can be slower, but newer cyclooctynes have improved kinetics. |

| Biocompatibility | Limited by the cytotoxicity of the copper catalyst. | High, suitable for live-cell and in-vivo applications. atdbio.com |

| Alkyne Partner | Simple terminal alkyne (e.g., 5'-hexynyl). | Bulky, strained cyclooctyne (e.g., DBCO). nih.gov |

| Primary Advantage | High efficiency, simple alkyne modification. | Bioorthogonality, absence of metal catalyst toxicity. |

Lipids and Construction of Nanoparticle Architectures

The integration of this compound into lipid-based nanoparticle architectures is a key strategy for developing advanced imaging and delivery systems. The compound's structure is well-suited for this purpose, allowing it to be anchored to the nanoparticle surface while presenting the SiR fluorophore for detection. The azide group serves as a versatile chemical handle for conjugation to lipid components prior to or during nanoparticle formulation.

The general approach involves conjugating this compound to a functionalized lipid anchor. This is typically a phospholipid or cholesterol molecule that has been modified to contain a reactive group compatible with the azide, such as an alkyne for click chemistry. For instance, a lipid like 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) can be modified with an alkyne group, enabling its covalent attachment to this compound via a CuAAC or SPAAC reaction.

Once the this compound-lipid conjugate is synthesized, it can be incorporated into the formulation of various lipid nanoparticles (LNPs). nih.gov During the self-assembly process of the LNP, the hydrophobic lipid tail of the conjugate integrates into the lipid bilayer of the nanoparticle, while the hydrophilic PEG4-SiR moiety remains exposed on the nanoparticle's exterior. This creates a fluorescently labeled nanoparticle where the SiR dye is positioned on the surface, making it readily accessible for optical imaging.

Table 2: Components of a this compound Labeled Lipid Nanoparticle

| Component | Example Material | Function in the Nanoparticle Architecture |

|---|---|---|

| Structural Lipid | Phosphatidylcholine (e.g., DSPC) | Forms the primary lipid bilayer structure of the nanoparticle. |

| Helper Lipid | 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) | Facilitates endosomal escape and cargo release. |

| Stabilizing Lipid | Cholesterol | Modulates membrane fluidity and enhances stability. |

| PEGylated Lipid | DSPE-PEG2000 | Provides a hydrophilic corona for steric stabilization and prolonged circulation ("stealth" effect). nih.gov |

| Functional Probe-Lipid Conjugate | DSPE-alkyne + This compound | Anchors the SiR fluorophore to the nanoparticle surface for imaging and tracking. |

| Cargo (Optional) | siRNA, mRNA, small molecule drug | The therapeutic or biological agent to be delivered. |

Strategies for Optimizing Targeted Delivery and Cellular Uptake of this compound Conjugates

Optimizing the targeted delivery and cellular uptake of this compound conjugates is essential for enhancing their efficacy in specific cell populations while minimizing off-target effects. Strategies typically involve the attachment of targeting ligands to the conjugate or the nanoparticle carrier, leveraging the versatile chemistry of the azide group.

The azide functionality of the this compound molecule is a key enabler for targeted delivery. It can be used as a conjugation point to attach molecules that bind to specific cell surface receptors. This "active targeting" strategy significantly increases the concentration of the conjugate at the desired site. For example, if this compound is incorporated into a lipid nanoparticle, a fraction of the available azide groups on the surface can be reacted with an alkyne-modified targeting ligand.

Common targeting moieties include:

Folic Acid: Targets the folate receptor, which is overexpressed in many types of cancer cells. nih.gov Conjugating folic acid to the nanoparticle surface can dramatically increase its uptake by these cells.

Galactose/Lactobionic Acid: Ligands containing galactose residues target the asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of hepatocytes. nih.gov This strategy is widely used for liver-specific delivery of nanoparticles and their cargo.

Peptides: Specific peptide sequences, such as RGD (arginine-glycine-aspartic acid), can target integrins that are overexpressed on tumor neovasculature and cancer cells.

Antibodies: For highly specific targeting, antibodies or antibody fragments can be conjugated to the nanoparticle surface to direct them to cells expressing a particular antigen. nih.gov

Table 3: Strategies for Enhancing Cellular Uptake of this compound Conjugates

| Strategy | Mechanism | Example Ligand | Target Receptor/Cell Type |

|---|---|---|---|

| Active Targeting | Ligand-receptor mediated endocytosis. | Folic Acid | Folate Receptor (e.g., HeLa cells, various cancers). nih.gov |

| Galactose / Lactobionic Acid | Asialoglycoprotein Receptor (Hepatocytes). nih.gov | ||

| RGD Peptide | Integrins (e.g., Tumor endothelial cells). | ||

| Anti-EGFR Antibody Fragment | Epidermal Growth Factor Receptor (EGFR) (e.g., certain cancer cells). nih.gov | ||

| Passive Accumulation (for Nanoparticles) | Enhanced Permeability and Retention (EPR) Effect. | Not applicable (property of the carrier). | Solid tumors. |

| Physicochemical Optimization | Modulation of surface properties to reduce non-specific uptake and prolong circulation. | Polyethylene Glycol (PEG) layer. | Avoidance of macrophages/reticuloendothelial system. rsc.org |

Target Identification and Proteomic Profiling Applications

Chemoproteomic Approaches Utilizing Azide-Tagged Probe Molecules

Chemoproteomics uses small molecule probes to explore protein function and interactions directly within complex biological samples. rsc.org A cornerstone of this field is the use of probes functionalized with bioorthogonal chemical handles, such as the azide (B81097) group found in SiR-PEG4-azide. rsc.orgmdpi.com The term "bioorthogonal" signifies that the azide group is chemically inert within the biological milieu but can be selectively reacted with a complementary functional group, most commonly an alkyne, through a process known as "click chemistry." rsc.orgnih.gov

This enables a powerful two-step strategy for labeling and identifying proteins. mdpi.com

Introduction of the Probe: An azide-tagged molecule of interest (e.g., a drug candidate or metabolite) is introduced to cells or cell lysates. This probe then interacts with its specific protein targets. drughunter.com

Reporter Tagging: After the interaction, a reporter molecule containing an alkyne group is added. This reporter can be a biotin (B1667282) tag for affinity purification or another fluorophore for multi-color imaging. The click reaction—either the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC)—covalently links the reporter to the azide-tagged probe. rsc.orgacs.org

This modular approach is highly advantageous because the small size of the azide tag is less likely to interfere with the biological activity or binding affinity of the parent molecule compared to a bulkier, pre-attached reporter tag like biotin. nih.gov this compound can be used as the reporter tag itself, "clicking" onto an alkyne-modified biological probe to visualize its location, or the azide on this compound can be part of a larger probe designed to find new targets.

Activity-Based Protein Profiling (ABPP) Methodologies

Activity-based protein profiling (ABPP) is a specialized branch of chemoproteomics that measures the functional activity of entire enzyme families in native biological systems. mdpi.comdrughunter.com ABPP relies on chemical probes that covalently bind to the active sites of enzymes. drughunter.com This approach provides a direct readout of the functional state of enzymes, rather than just their abundance levels.

The structure of a typical ABPP probe includes:

A reactive group or "warhead" that specifically and covalently binds to the active site of an enzyme class (e.g., a sulfonate ester for serine hydrolases). drughunter.comnih.gov

A linker element.

A reporter tag for detection and enrichment.

Click chemistry has become integral to ABPP, particularly for in vivo studies. nih.gov Probes designed for live-cell applications often feature a small, bioorthogonal handle like an azide instead of a bulky reporter tag, which would limit cell permeability. mdpi.comnih.gov After the azide-tagged probe labels its target enzymes within the cell, the cells are lysed, and a reporter tag (like biotin or a fluorophore) is attached via a click reaction for subsequent analysis. nih.gov

This compound is well-suited for this purpose due to its far-red fluorescent properties, which help to minimize background autofluorescence common in biological samples, thereby improving the signal-to-noise ratio in imaging experiments.

Identification of Protein Substrates and Novel Cellular Targets

A primary goal of chemoproteomics is the identification of the cellular targets of bioactive small molecules, which is crucial for understanding their mechanisms of action and potential off-target effects. Azide-tagged probes are instrumental in this discovery process. rsc.org

The process of identifying protein binding partners often resembles a "fishing" expedition. drughunter.com A bioactive compound is modified to include an azide tag. This "bait" molecule is then incubated with a cell lysate or introduced into live cells, where it binds to its protein targets. Following this interaction, a biotin-alkyne reporter tag is "clicked" onto the probe. acs.org The resulting biotinylated protein complexes can be captured and enriched using streptavidin-coated beads. nih.gov After washing away non-specifically bound proteins, the captured targets are identified using mass spectrometry. rsc.org

This workflow, often combined with quantitative proteomic techniques like SILAC (Stable Isotope Labeling by Amino acids in Cell culture), allows for the precise identification of proteins that interact with the small molecule probe. acs.org The hydrophilic PEG4 linker in this compound can enhance the solubility of the probe and provide spatial separation between the fluorophore and the reactive group, which can be beneficial for certain applications. broadpharm.com

Once a list of potential protein targets is identified, the functional relevance of these interactions must be validated. This compound can play a direct role in this phase. By using a probe that incorporates the SiR fluorophore, researchers can visualize the subcellular localization of the probe-protein complex. This localization can provide critical clues about the protein's function; for example, localization to the mitochondria suggests a role in metabolism or apoptosis.

Furthermore, the identification of a target through chemoproteomics opens the door to a wide range of functional studies. Researchers can use techniques such as CRISPR-based gene editing or RNA interference (siRNA) to knock down or knock out the identified target protein. If the cellular phenotype induced by these genetic perturbations mimics the effect of the original bioactive compound, it provides strong evidence that the identified protein is a functionally relevant target. This integrated approach, which combines chemoproteomic target identification with genetic validation, is a powerful strategy for elucidating complex biological pathways and drug mechanisms.

Table of Research Applications for Azide-Tagged Probes

| Application Area | Technique | Role of Azide Probe | Downstream Analysis | Key Outcome |

| Chemoproteomics | Two-Step Labeling | Acts as a bioorthogonal handle on a primary probe for subsequent reporter tagging via click chemistry. rsc.orgnih.gov | Fluorescence Microscopy, Affinity Purification, Mass Spectrometry. | Identification and visualization of probe-protein interactions in complex proteomes. acs.org |

| Activity-Based Protein Profiling (ABPP) | Click Chemistry ABPP (CC-ABPP) | Incorporated into a cell-permeable activity-based probe to enable in vivo labeling. mdpi.comnih.gov | In-gel Fluorescence Scanning, Liquid Chromatography-Mass Spectrometry (LC-MS/MS). | Profiling the functional state of specific enzyme classes in their native cellular environment. mdpi.comdrughunter.com |

| Target Identification | Affinity Purification-Mass Spectrometry (AP-MS) | Serves as the reactive handle on a "bait" molecule to allow for post-lysis biotinylation of target proteins. nih.govdrughunter.com | Western Blot, Quantitative Mass Spectrometry (e.g., SILAC). | Discovery of novel protein targets for drugs, metabolites, or other bioactive molecules. acs.org |

| Functional Validation | Cellular Imaging | As part of a fluorescent probe (like this compound), it allows for visualization of target protein localization. | Co-localization studies, Genetic Perturbation (CRISPR/siRNA). | Validation of target engagement and elucidation of the functional consequences of the protein interaction. |

Emerging Research Frontiers in Molecular Imaging and Theranostics

Design Considerations for Advanced Molecular Imaging Probes

The design of effective molecular imaging probes requires a modular approach, carefully selecting components that optimize targeting, signal generation, and biocompatibility. The linker element, such as the PEG4-azide chain, is critical in this design. The PEG4 component enhances aqueous solubility and creates a flexible spacer that minimizes steric hindrance between the conjugated parts of the probe. chempep.comaxispharm.com The azide (B81097) functionality enables highly specific, bioorthogonal ligation to molecules containing a corresponding alkyne or strained cyclooctyne (B158145) group, a strategy central to modern bioconjugation. acs.orgresearchgate.net

A primary strategy for creating probes for nuclear imaging involves the use of bifunctional chelators. These molecules have two key parts: a chelating agent that can securely bind a radiometal and a reactive group for attachment to a targeting biomolecule. DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a widely used chelator due to its ability to form highly stable complexes with a variety of radionuclides, including those used in both imaging and therapy. lumiprobe.comnih.govmdpi.com

The derivative DOTA-PEG4-azide is a prime example of a bifunctional linker designed for radiolabeling. lumiprobe.comlumiprobe.comtenovapharma.com In this construct, the DOTA cage chelates the desired radiometal, while the terminal azide group allows for its conjugation to an alkyne-modified targeting vector (e.g., a peptide, antibody, or small molecule) via a click chemistry reaction. lumiprobe.comlumiprobe.com This modular approach is highly efficient. The targeting molecule can be synthesized and purified separately from the radiolabeling precursor. The final radiolabeled probe is then assembled in a subsequent step. This method is particularly advantageous for radiolabeling with metallic radioisotopes. researchgate.net

Strain-promoted azide-alkyne cycloaddition (SPAAC) is often preferred for these conjugations as it proceeds efficiently without the need for a copper catalyst, which can be toxic to biological systems and interfere with the metal-chelating function of DOTA. acs.orgresearchgate.net Besides DOTA, other chelators like TETA (1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetic acid) and NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) are also functionalized with PEG-azide linkers for specific applications in developing radiopharmaceuticals. axispharm.comnih.govlumiprobe.com

Table 1: Comparison of Chelators Used in Radiolabeling

| Chelator | Common Radionuclides | Labeling Conditions | Primary Use | Key Characteristics |

|---|---|---|---|---|

| DOTA | ⁶⁸Ga, ¹⁷⁷Lu, ⁶⁴Cu, ¹¹¹In | Requires heating (37–100 °C) | PET, SPECT, Theranostics | Forms highly stable complexes; versatile for both diagnostic (e.g., ⁶⁸Ga) and therapeutic (e.g., ¹⁷⁷Lu) radionuclides. nih.govmdpi.com |

| NOTA | ⁶⁸Ga, ⁶⁴Cu | Room Temperature | PET | Allows for fast complexation at room temperature; high in vivo stability. nih.gov |

| TETA | ⁶⁴Cu, ⁹⁰Y | Mild heating often required | PET, MRI, Radiotherapy | Effective for chelating various di- and trivalent metal ions for imaging and therapy. axispharm.commdpi.comlumiprobe.com |

| Sarcophagine (Sar) | ⁶⁴Cu | Room Temperature, Fast | PET | Forms extremely stable complexes with copper isotopes very rapidly under mild conditions. nih.govsnmjournals.org |

Azide-PEG4 linkers are integral to the development of probes for various clinical and preclinical imaging modalities. lumiprobe.comlumiprobe.com The choice of the chelated radionuclide dictates the imaging technique. For instance, chelating Gallium-68 (⁶⁸Ga) or Copper-64 (⁶⁴Cu) within a DOTA- or Sar-functionalized probe enables PET imaging, while chelating Indium-111 (¹¹¹In) allows for SPECT imaging. nih.govmdpi.com

Recent research underscores the importance of the linker's properties in probe performance. A 2024 study on PET imaging of glioblastoma investigated a series of fibroblast activation protein inhibitor (FAPI) targeted radioconjugates with ⁶⁴Cu. The study compared linkers of varying lengths and found that a moderate linker length (PEG4) provided the highest tumor uptake and the best tumor-to-background contrast in animal models. snmjournals.org This highlights how the PEG4 linker is not merely a passive connector but an active contributor to the pharmacokinetic profile of the imaging agent. snmjournals.org

In another study, researchers developed a bimodal probe for both PET and fluorescence imaging by creating a BODIPY-Fl-PEG4-Azide molecule. nih.gov This probe could be radiolabeled with Fluorine-18 (¹⁸F) for PET imaging and subsequently "clicked" to a bombesin (B8815690) (BBN) peptide for targeting the gastrin-releasing peptide receptor, which is overexpressed in certain cancers. nih.gov This demonstrates the versatility of the azide-PEG4 linker in constructing multimodal imaging agents.

Table 2: Research Findings on Azide-PEG4 Linked Imaging Probes

| Probe Construct | Target | Imaging Modality | Key Finding | Citation(s) |

|---|---|---|---|---|

| ⁶⁴Cu-Sar-PEG4-FAPI | Fibroblast Activation Protein (FAP) | PET/CT | The PEG4 linker length was found to be optimal, exhibiting the highest tumor uptake (8.7 ± 2.8 %ID/g at 1h) and best contrast in glioblastoma models. | snmjournals.org |

| ¹⁸F-BODIPY-PEG4-azide-BBN | Gastrin-Releasing Peptide Receptor (GRPR) | PET / Fluorescence | Successful synthesis of a clickable bimodal probe, demonstrating the utility of the azide linker for modular construction of dual-modality agents. | nih.gov |

| ⁶⁴Cu-E4-Fl (via sulfo-Cy5-azido-PEG4-Sar linker) | Glucagon-like peptide-1 receptor (GLP-1R) | PET / Fluorescence | The azide-modified linker allowed for a one-pot, one-step labeling protocol to create a bimodal agent that successfully imaged insulinomas. | nih.govacs.org |

| HB-Au-NPs (via DBCO-PEG4-amine) | EGFR and ErbB2 | Photoacoustic / CT | Gold nanoparticles functionalized with a dual-targeting peptide via a PEG4 linker provided strong contrast enhancement for multimodal imaging. | mdpi.com |

Conceptual Frameworks for Theranostic Agent Development in Pre-clinical Research

Theranostics represents a paradigm shift in medicine, aiming to combine diagnosis and therapy into a single agent. This "see what you treat" approach relies on molecular probes that can be used for both imaging to identify and locate diseased tissue and for delivering a therapeutic payload to the same target.

The modularity afforded by azide-PEG4 linkers is central to creating theranostic agents. A targeting molecule functionalized with an alkyne can be conjugated to a DOTA-PEG4-azide derivative. By chelating a diagnostic radionuclide like ⁶⁸Ga, the resulting agent can be used for PET imaging to confirm tumor targeting and patient suitability for a specific therapy. Subsequently, the same targeting molecule can be conjugated to a DOTA-PEG4-azide chelating a therapeutic radionuclide, such as Lutetium-177 (¹⁷⁷Lu) or Yttrium-90 (⁹⁰Y), for targeted radionuclide therapy. nih.govmdpi.com

This principle extends beyond radiopharmaceuticals. For example, the compound N-(Azido-PEG4)-N-bis(PEG4-Val-Cit-PAB-MMAE) is a payload for an antibody-drug conjugate (ADC). broadpharm.com Here, the azide group allows it to be "clicked" onto a targeting antibody. The linker contains a cleavable dipeptide (Val-Cit) attached to the potent cytotoxic drug MMAE. broadpharm.com While this specific example is purely therapeutic, a diagnostic version could be conceived by replacing the MMAE toxin with an imaging agent, demonstrating the integration of diagnostic and therapeutic principles around a common targeting and linker framework. The PEG4 linker in these constructs plays a crucial role in maintaining solubility and optimizing the in vivo behavior of the entire conjugate. nih.gov

To enhance specificity and overcome tumor heterogeneity, researchers are developing more complex probes capable of targeting multiple biomarkers simultaneously or integrating multiple imaging modalities. Azide-PEG4 linkers are enabling tools in the construction of these sophisticated architectures.

Multimodality imaging combines the strengths of different imaging techniques. A prime example is the development of PET/fluorescence bimodal probes. Researchers synthesized a linker containing a sarcophagine (Sar) chelator for ⁶⁴Cu (for PET), a Cy5 fluorophore (for near-infrared fluorescence imaging), and an azide-PEG4 group. nih.govacs.org This linker was then "clicked" to an alkyne-modified exendin-4 (B13836491) peptide to target the GLP-1 receptor. The resulting agent allowed for whole-body tumor visualization with PET and detailed microscopic imaging with fluorescence, all from a single probe. nih.govacs.org Another approach used gold nanoparticles functionalized via PEG linkers to serve as contrast agents for both photoacoustic imaging and CT. mdpi.com

Dual-targeting architectures aim to increase binding avidity and selectivity. In one study, gold nanoparticles were labeled with a heterobivalent peptide that targets two different receptors, EGFR and ErbB2, which are often co-expressed on cancer cells. mdpi.com This dual-targeting approach can lead to better tumor retention and imaging signals compared to single-target probes. The use of PEG4 linkers in these designs is critical for providing the necessary spacing and flexibility for both targeting arms to engage their respective receptors effectively. mdpi.commdpi.com The development of branched PEG linkers carrying multiple reactive groups, such as two tetrazines, further illustrates the creation of complex probe architectures designed for advanced applications like detecting protein-protein interactions. biorxiv.org